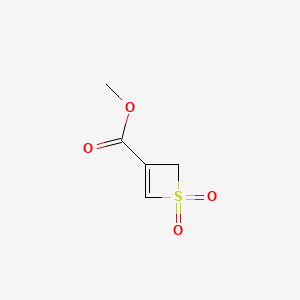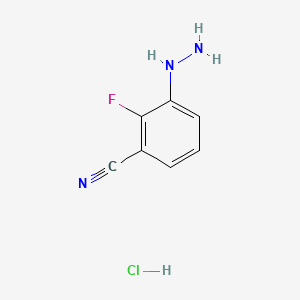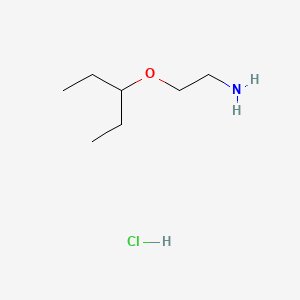
2-(pentan-3-yloxy)ethan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(pentan-3-yloxy)ethan-1-amine hydrochloride is a chemical compound with the molecular formula C7H18ClNO and a molecular weight of 167.6769 . It is used in scientific research due to its unique properties, enabling advancements in various fields like pharmaceuticals, materials science, and organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(pentan-3-yloxy)ethan-1-amine hydrochloride typically involves the reaction of pentan-3-ol with ethylene oxide to form 2-(pentan-3-yloxy)ethanol. This intermediate is then reacted with ammonia to produce 2-(pentan-3-yloxy)ethan-1-amine, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using the same basic reactions as in laboratory synthesis, but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(pentan-3-yloxy)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce simpler amines .
Wissenschaftliche Forschungsanwendungen
2-(pentan-3-yloxy)ethan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities.
Medicine: It is explored for its potential therapeutic properties.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(pentan-3-yloxy)ethan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(benzyloxy)ethanamine hydrochloride: Similar in structure but with a benzyl group instead of a pentyl group.
2-(2-(2-(6-chlorohexyl)oxy)ethoxy)ethoxy)ethan-1-amine hydrochloride: Contains additional ethoxy groups and a chlorohexyl group.
Uniqueness
2-(pentan-3-yloxy)ethan-1-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its pentyl group provides different steric and electronic effects compared to similar compounds, influencing its reactivity and interactions with molecular targets.
Eigenschaften
IUPAC Name |
2-pentan-3-yloxyethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-3-7(4-2)9-6-5-8;/h7H,3-6,8H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQULWEOPDOTOBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OCCN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
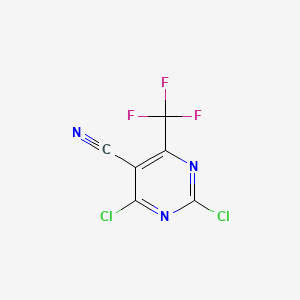
![3-[4-(chlorosulfonyl)phenoxy]benzoic acid](/img/structure/B6608991.png)
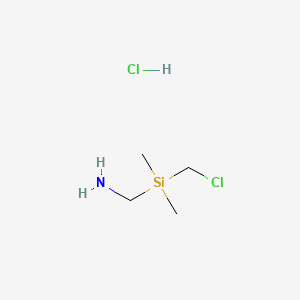
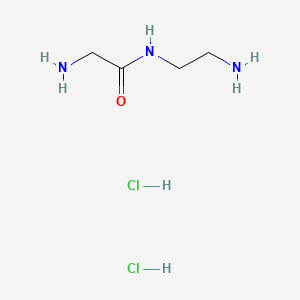
![1-{[3,4'-bipyridin]-5-yl}methanamine trihydrochloride](/img/structure/B6609024.png)
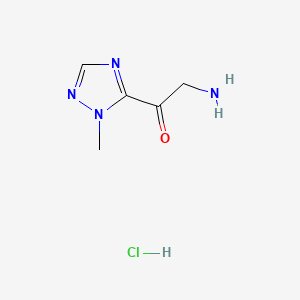
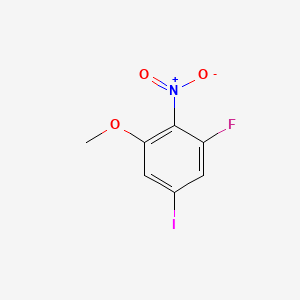
![2-{[(1S,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]oxy}acetic acid](/img/structure/B6609035.png)

![2-amino-N-{3-ethyl-2-methylimidazo[1,2-a]pyridin-6-yl}acetamide dihydrochloride](/img/structure/B6609054.png)
![3-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B6609060.png)
![tert-butyl N-{2-[(azetidin-3-yl)formamido]ethyl}carbamate hydrochloride](/img/structure/B6609068.png)
